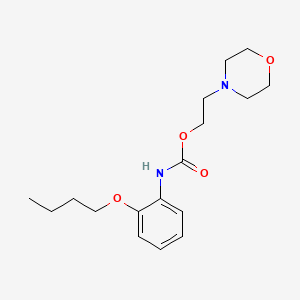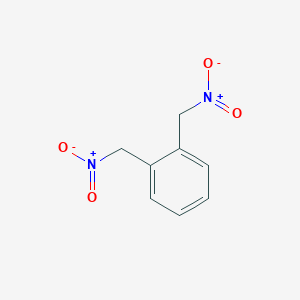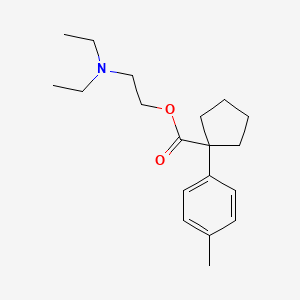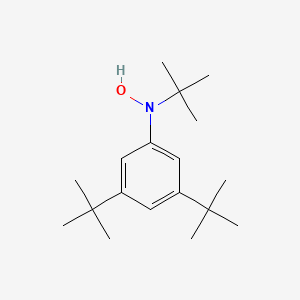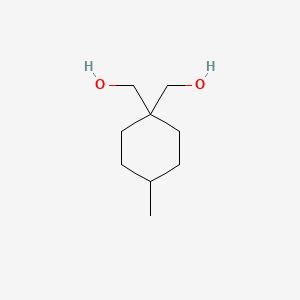
5-Amino-4-(1-methyl-1H-benzimidazol-2-yl)thiophen-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Amino-4-(1-methyl-1H-benzimidazol-2-yl)thiophen-3(2H)-one is a heterocyclic compound that features a benzimidazole moiety fused with a thiophene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-4-(1-methyl-1H-benzimidazol-2-yl)thiophen-3(2H)-one typically involves the condensation of 2-aminobenzimidazole with a thiophene derivative under specific conditions. One common method includes:
Starting Materials: 2-Aminobenzimidazole and a thiophene derivative.
Reaction Conditions: The reaction is often carried out in the presence of a suitable catalyst, such as a Lewis acid, under reflux conditions in a solvent like ethanol or acetonitrile.
Purification: The product is usually purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Bulk Synthesis: Utilizing large-scale reactors to handle the starting materials and catalysts.
Optimization: Reaction conditions are optimized for maximum yield and purity, often involving automated systems for temperature and pressure control.
Purification and Quality Control: Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to ensure the purity and quality of the final product.
化学反応の分析
Types of Reactions
5-Amino-4-(1-methyl-1H-benzimidazol-2-yl)thiophen-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic reagents such as bromine or chlorinating agents in the presence of a catalyst.
Major Products
Oxidation Products: Nitro derivatives of the original compound.
Reduction Products: Amine derivatives.
Substitution Products: Halogenated thiophene derivatives.
科学的研究の応用
5-Amino-4-(1-methyl-1H-benzimidazol-2-yl)thiophen-3(2H)-one has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Organic Synthesis: Used as a building block for the synthesis of more complex heterocyclic compounds.
Material Science: Investigated for its electronic properties, making it a candidate for organic semiconductors and photovoltaic materials.
作用機序
The mechanism by which 5-Amino-4-(1-methyl-1H-benzimidazol-2-yl)thiophen-3(2H)-one exerts its effects involves:
Molecular Targets: It targets specific enzymes and receptors in biological systems, such as kinases and G-protein coupled receptors.
Pathways Involved: It can modulate signaling pathways like the MAPK/ERK pathway, which is crucial in cell division and proliferation.
類似化合物との比較
Similar Compounds
2-Aminobenzimidazole: A precursor in the synthesis of the compound.
Thiophene Derivatives: Compounds with similar thiophene rings but different substituents.
Benzimidazole Derivatives: Compounds with variations in the benzimidazole moiety.
Uniqueness
5-Amino-4-(1-methyl-1H-benzimidazol-2-yl)thiophen-3(2H)-one is unique due to its combined benzimidazole and thiophene structure, which imparts distinct electronic and biological properties. This dual functionality makes it a versatile compound in various research applications.
特性
CAS番号 |
65482-51-1 |
|---|---|
分子式 |
C12H11N3OS |
分子量 |
245.30 g/mol |
IUPAC名 |
5-amino-4-(1-methylbenzimidazol-2-yl)thiophen-3-one |
InChI |
InChI=1S/C12H11N3OS/c1-15-8-5-3-2-4-7(8)14-12(15)10-9(16)6-17-11(10)13/h2-5H,6,13H2,1H3 |
InChIキー |
AYDDAMJTZRAOSI-UHFFFAOYSA-N |
正規SMILES |
CN1C2=CC=CC=C2N=C1C3=C(SCC3=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


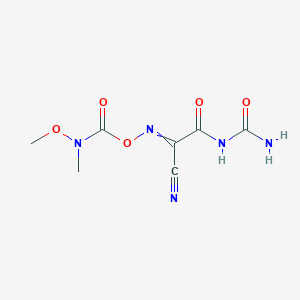
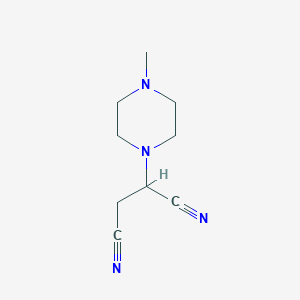
![1-(4-Iodophenoxy)-3-[(propan-2-yl)amino]propan-2-ol](/img/structure/B14476680.png)

![3-[1-(4-Methoxyphenyl)-1-oxobutan-2-yl]cyclopentan-1-one](/img/structure/B14476692.png)


